Bbr 2160

Descripción

Propiedades

Número CAS |

118587-22-7 |

|---|---|

Fórmula molecular |

C21H25N3O7S |

Peso molecular |

463.5 g/mol |

Nombre IUPAC |

3-O-ethyl 5-O-methyl 2-(2-formamidoethylsulfanylmethyl)-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C21H25N3O7S/c1-4-31-21(27)19-16(11-32-9-8-22-12-25)23-13(2)17(20(26)30-3)18(19)14-6-5-7-15(10-14)24(28)29/h5-7,10,12,18,23H,4,8-9,11H2,1-3H3,(H,22,25) |

Clave InChI |

CLMNTOZRDYXVRT-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)CSCCNC=O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

BBR 2160; BBR-2160; BBR2160 |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Bbr 2160: Chemical Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bbr 2160 is a synthetic dihydropyridine derivative with potent calcium channel blocking activity. This document provides a comprehensive overview of its chemical structure, mechanism of action, and key experimental data. Detailed methodologies for its synthesis and relevant biological assays are also presented to support further research and development.

Chemical Structure and Properties

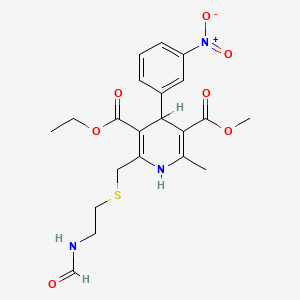

This compound is chemically known as 3-O-ethyl 5-O-methyl 2-(2-formamidoethylsulfanylmethyl)-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate[1]. It belongs to the dihydropyridine class of organic molecules, which are known for their cardiovascular effects.

Chemical Structure:

References

BBR 2160: A Technical Overview of a Dihydropyridine Calcium Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific information for BBR 2160, a dihydropyridine derivative with calcium antagonist properties. The following sections detail its chemical identity, mechanism of action, available quantitative data, and relevant experimental protocols.

Chemical Identity

IUPAC Name: 3-O-ethyl 5-O-methyl 2-(2-formamidoethylsulfanylmethyl)-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Synonyms: BBR-2160, GDI0D01TM4

CAS Number: 118587-22-7

Mechanism of Action

This compound is classified as a dihydropyridine calcium antagonist.[1] Its primary mechanism of action involves the blockade of L-type voltage-gated calcium channels, which are prevalent in cardiac and vascular smooth muscle cells. By inhibiting the influx of extracellular calcium ions into these cells, this compound leads to a reduction in myocardial contractility and vasodilation.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Species/Tissue | Reference |

| Concentration for Electrophysiological Effects | 10⁻⁷ M and 10⁻⁶ M | Sheep Purkinje fibers and guinea-pig papillary muscle | [1] |

| Receptor Binding Potency | 10 times more potent than amlodipine in displacing ³H-nitrendipine | Not specified |

Key Experimental Protocols

Cardiac Electrophysiological Effects of this compound

A pivotal study characterized the electrophysiological properties of this compound using intracellular microelectrodes.[1]

Experimental Model:

-

Sheep Purkinje fibers

-

Guinea-pig papillary muscle

Methodology:

-

Tissues were superfused with a Tyrode solution.

-

Intracellular recordings were obtained using glass microelectrodes filled with 3 M KCl.

-

The tissues were stimulated at a constant frequency.

-

This compound was introduced into the superfusion solution at concentrations of 10⁻⁷ M and 10⁻⁶ M.

-

Changes in action potential parameters (amplitude, Vmax, duration) and contractility were recorded.

-

To assess the effect on the slow inward current, slow action potentials were induced by histamine (10⁻⁵ M) in a high potassium (22 mM) solution, and the effects of this compound were observed.

Key Findings:

-

This compound dose-dependently decreased the contractility of both Purkinje fibers and papillary muscle.[1]

-

This was associated with a lowering of the plateau phase and a shortening of the action potential duration in the papillary muscle.[1]

-

The amplitude and Vmax of the normal action potential were not affected.

-

This compound reduced the amplitude and Vmax of slow action potentials, confirming its calcium-antagonistic properties in cardiac tissue.

Visualizations

Signaling Pathway: Mechanism of Dihydropyridine Calcium Channel Blockade

Caption: Mechanism of this compound as a dihydropyridine calcium channel blocker.

Experimental Workflow: Cardiac Electrophysiology Study

Caption: Workflow for the cardiac electrophysiology study of this compound.

References

An In-depth Technical Guide on the Core Mechanism of Action Theories of Berberine (BBR)

Disclaimer: Information specifically pertaining to "BBR 2160" is not available in the public domain. This guide provides a comprehensive overview of the mechanism of action theories for Berberine (BBR), a well-researched isoquinoline alkaloid from which "this compound" is presumed to be a derivative or specific formulation. The following data and theories are based on studies of Berberine.

Berberine is a natural compound extensively studied for its therapeutic potential across a range of diseases, including cancer, metabolic disorders, and inflammatory conditions.[1][2][3][4][5] Its mechanism of action is multifaceted, involving the modulation of several key signaling pathways that regulate cellular proliferation, metabolism, inflammation, and survival. This guide synthesizes current research to provide an in-depth understanding of these mechanisms for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The anti-proliferative activity of Berberine has been quantified in numerous studies. The following tables summarize the half-maximal inhibitory concentration (IC50) values of Berberine in various cancer cell lines.

Table 1: IC50 Values of Berberine in Human Breast Cancer Cell Lines

| Cell Line | Assay Duration | IC50 Value (µM) |

| T47D | 48 hours | 25 |

| MCF-7 | 48 hours | 25 |

| HCC70 (TNBC) | Not Specified | 0.19 |

| BT-20 (TNBC) | Not Specified | 0.23 |

| MDA-MB-468 (TNBC) | Not Specified | 0.48 |

| MDA-MB-231 (TNBC) | Not Specified | 16.7 |

Table 2: IC50 Values of Berberine in Other Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference |

| HepG2 | Liver Cancer | 0.08 µg/mL (for a C-13 derivative) | |

| HT29 | Colorectal Cancer | 40.79 ± 4.11 µmol/L (72h) | |

| SMMC-7721 | Liver Cancer | Not specified for BBR, derivative studied |

Core Mechanism of Action Theories

Berberine's therapeutic effects are attributed to its ability to interact with multiple molecular targets and modulate complex signaling networks. The primary theories of its mechanism of action revolve around the regulation of four key signaling pathways: AMPK, PI3K/Akt/mTOR, NF-κB, and MAPK.

AMPK is a crucial regulator of cellular energy homeostasis. Berberine is a potent activator of AMPK. This activation is primarily thought to occur through the inhibition of mitochondrial respiratory chain complex I, which leads to an increase in the cellular AMP/ATP ratio. The elevated AMP levels allosterically activate AMPK, which in turn phosphorylates downstream targets to restore energy balance.

Activated AMPK stimulates catabolic processes such as fatty acid oxidation and glucose uptake while inhibiting anabolic processes like protein and lipid synthesis. This mechanism is central to Berberine's beneficial effects on metabolic disorders like type 2 diabetes and obesity. In the context of cancer, AMPK activation by Berberine leads to the inhibition of the mammalian target of rapamycin (mTOR), a key promoter of cell growth and proliferation.

References

An In-Depth Technical Guide to the Potential Biological Targets of Bbr 2160

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bbr 2160 is a dihydropyridine derivative identified as a calcium channel antagonist. This technical guide synthesizes the available preclinical data to elucidate its potential biological targets and mechanism of action. Due to the limited availability of specific quantitative binding and inhibition data for this compound in publicly accessible literature, this document presents the existing qualitative and semi-quantitative findings, supplemented with comparative data from closely related compounds. Detailed experimental methodologies and conceptual signaling pathways are provided to facilitate further research and drug development efforts in the field of calcium channel modulation.

Introduction

This compound, chemically identified as 3-O-ethyl 5-O-methyl 2-(2-formamidoethylsulfanylmethyl)-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, belongs to the dihydropyridine class of organic compounds. Members of this class are well-established as modulators of L-type voltage-gated calcium channels (Cav1). These channels are critical for regulating calcium influx into cells, which in turn governs a multitude of physiological processes, most notably muscle contraction and neuronal signaling. The primary therapeutic application of dihydropyridine calcium channel blockers is in the management of cardiovascular conditions such as hypertension and angina.

Initial investigations into the pharmacological profile of this compound have focused on its effects on cardiac electrophysiology, confirming its activity as a calcium antagonist. This guide provides a detailed overview of the known biological interactions of this compound, the experimental basis for these findings, and the broader context of its mechanism of action within the landscape of dihydropyridine modulators.

Primary Biological Target: L-Type Voltage-Gated Calcium Channels

The principal biological target of this compound is the L-type voltage-gated calcium channel (Cav1). These channels are heteromultimeric protein complexes composed of a primary pore-forming α1 subunit and auxiliary α2δ, β, and γ subunits. The α1 subunit contains the voltage sensor and the binding sites for dihydropyridines.

This compound, as a dihydropyridine derivative, is presumed to bind to the α1 subunit of the L-type calcium channel, thereby inhibiting the influx of extracellular calcium into the cell. This action leads to a reduction in intracellular calcium concentration, resulting in smooth muscle relaxation and a negative inotropic effect on the heart.

Evidence for Calcium Channel Blockade

Preclinical studies have demonstrated the calcium-antagonistic properties of this compound in cardiac tissue. The primary evidence stems from electrophysiological assessments on isolated cardiac preparations.

Quantitative Data

Table 1: Comparative Quantitative Data for Tiamdipine Analogs

| Compound | Tissue | Assay | Parameter | Value | Reference |

| Tiamdipine | Rat Tail Artery | K+-induced contraction | IC50 | 10-7 to 10-8 M | [1] |

| Tiamdipine Analogs | Guinea Pig Ileal Membranes | [3H]PN 200-110 Binding | Ki | 10-7 to 10-9 M | [1] |

| Tiamdipine Analogs | Rat Heart Membranes | [3H]PN 200-110 Binding | Ki | 10-7 to 10-9 M | [1] |

| Tiamdipine Analogs | Rat Brain Synaptosomes | [3H]PN 200-110 Binding | Ki | 10-7 to 10-9 M | [1] |

Table 2: Semi-Quantitative Data for this compound

| Tissue | Effect | Concentration | Reference |

| Sheep Purkinje Fibres | Dose-dependent decrease in contractility | 10-7 and 10-6 M | [2] |

| Guinea-pig Papillary Muscle | Dose-dependent decrease in contractility | 10-7 and 10-6 M | |

| Guinea-pig Papillary Muscle | Lowering of plateau phase and shortening of action potential duration | 10-7 and 10-6 M | |

| K+-depolarized Guinea-pig Papillary Muscle | Reduction in amplitude and Vmax of slow action potentials | Not specified |

Experimental Protocols

The following are representative protocols for key experiments used to characterize the biological activity of this compound and related dihydropyridine calcium channel blockers.

In Vitro Electrophysiology on Isolated Cardiac Preparations

Objective: To assess the effects of this compound on the electrophysiological properties of cardiac tissue.

Methodology (based on Zaza et al., 1991):

-

Tissue Preparation:

-

Sheep hearts are obtained from a local abattoir and transported in cold Tyrode's solution.

-

Purkinje fibers are dissected from the ventricles.

-

Guinea pigs are euthanized by a humane method, and the hearts are rapidly excised.

-

Papillary muscles are dissected from the right ventricle.

-

The preparations are mounted in a tissue bath and superfused with oxygenated (95% O2, 5% CO2) Tyrode's solution at 37°C.

-

-

Electrophysiological Recording:

-

Intracellular action potentials are recorded using glass microelectrodes filled with 3 M KCl, connected to a high-input impedance amplifier.

-

The preparations are stimulated at a constant frequency (e.g., 1 Hz) using platinum electrodes.

-

Parameters such as resting membrane potential, action potential amplitude, overshoot, maximum upstroke velocity (Vmax), and action potential duration at different levels of repolarization (APD50, APD90) are measured.

-

Contractile force is measured simultaneously using a force-displacement transducer.

-

-

Drug Application:

-

After a stabilization period, this compound is added to the superfusing solution at increasing concentrations (e.g., 10-8 M to 10-6 M).

-

The effects of the drug are allowed to reach a steady state at each concentration before measurements are taken.

-

-

Induction of Slow Action Potentials:

-

To specifically assess the effect on the slow inward calcium current, papillary muscles are depolarized in a high-potassium (e.g., 22 mM K+) Tyrode's solution.

-

A β-adrenergic agonist (e.g., histamine or isoproterenol) is added to induce slow, calcium-dependent action potentials.

-

The effect of this compound on the amplitude and Vmax of these slow action potentials is then determined.

-

Radioligand Binding Assay for Calcium Channel Affinity

Objective: To determine the binding affinity of this compound for the dihydropyridine binding site on L-type calcium channels.

Methodology (representative protocol):

-

Membrane Preparation:

-

Tissue rich in L-type calcium channels (e.g., guinea pig ileal smooth muscle, rat heart, or rat brain cortex) is homogenized in a cold buffer.

-

The homogenate is centrifuged at a low speed to remove debris, and the supernatant is then centrifuged at a high speed to pellet the membranes.

-

The membrane pellet is washed and resuspended in a binding buffer.

-

-

Binding Assay:

-

A fixed concentration of a radiolabeled dihydropyridine antagonist (e.g., [3H]PN 200-110) is incubated with the membrane preparation.

-

Increasing concentrations of unlabeled this compound are added to compete for binding with the radioligand.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled dihydropyridine (e.g., nifedipine).

-

The incubation is carried out at a specific temperature and for a sufficient time to reach equilibrium.

-

-

Separation and Counting:

-

The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The filters are washed with cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Visualizations

Signaling Pathway

Caption: Mechanism of action of this compound on L-type calcium channels.

Experimental Workflow

Caption: Workflow for in vitro cardiac electrophysiology experiments.

Conclusion

This compound is a dihydropyridine derivative that functions as a calcium channel antagonist, with its primary biological target being the L-type voltage-gated calcium channels. The available evidence from preclinical electrophysiological studies demonstrates its ability to reduce myocardial contractility and modulate cardiac action potentials in a manner consistent with calcium channel blockade. While specific quantitative data on the binding affinity and inhibitory potency of this compound are currently limited in the public domain, comparative data from structurally related compounds suggest that it likely acts in the nanomolar to low micromolar range. The detailed experimental protocols and conceptual diagrams provided in this guide offer a framework for future research aimed at further elucidating the pharmacological profile of this compound and its potential therapeutic applications. Further studies are warranted to establish a complete quantitative profile of this compound and to explore its effects on other potential off-targets.

References

BBR 2160 and Berberine: A Comparative Analysis of Two Structurally Distinct Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of BBR 2160 and berberine, focusing on their fundamental structural differences and the resulting divergence in their chemical properties and biological activities. While both are nitrogen-containing heterocyclic compounds, they belong to entirely different chemical classes, a distinction that is critical for understanding their respective mechanisms of action and potential therapeutic applications.

Core Structural Differences: Dihydropyridine vs. Isoquinoline Alkaloid

The most significant distinction between this compound and berberine lies in their core chemical scaffolds. This compound is a dihydropyridine derivative, whereas berberine is a quaternary isoquinoline alkaloid.

Berberine is a natural product found in a variety of plants, including those of the Berberis genus.[1] Its structure is characterized by a pentacyclic ring system, with a central quaternary nitrogen atom that imparts a permanent positive charge. This planar, rigid structure is key to its biological activity.

This compound , as identified in chemical databases, possesses a 1,4-dihydropyridine core. This is a six-membered heterocyclic ring containing two double bonds and a nitrogen atom. The dihydropyridine ring is substituted with various functional groups that influence its pharmacological properties.

The following table summarizes the key structural and chemical data for both compounds.

| Feature | This compound | Berberine |

| Chemical Class | Dihydropyridine Derivative | Quaternary Isoquinoline Alkaloid |

| Core Structure | 1,4-Dihydropyridine | Isoquinoline |

| Molecular Formula | C₂₁H₂₅N₃O₇S | C₂₀H₁₈NO₄⁺ |

| Molecular Weight | 463.5 g/mol | 336.4 g/mol [2] |

| Origin | Synthetic | Natural (Plant-derived)[1] |

| Key Structural Features | Dihydropyridine ring, nitrophenyl group, thioether linkage, formamide group | Pentacyclic aromatic system, quaternary ammonium cation, methylenedioxy group, methoxy groups |

Berberine: A Detailed Examination

Due to its extensive history in traditional medicine and significant body of scientific research, a detailed exploration of berberine is presented below.

Experimental Protocols

A common method for isolating berberine from its natural sources, such as Berberis species, involves solvent extraction followed by purification.

Materials:

-

Dried and powdered plant material (e.g., roots of Berberis vulgaris)

-

Methanol or Ethanol

-

10% Hydrochloric acid (HCl)

-

Ammonium hydroxide (NH₄OH)

-

Chloroform

-

Silica gel for column chromatography

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Extraction: The powdered plant material is subjected to maceration or Soxhlet extraction with methanol or ethanol.[3][4]

-

Acid-Base Treatment: The crude extract is dissolved in dilute HCl (1%) and filtered. The acidic solution is then basified with NH₄OH to a pH of approximately 8.

-

Solvent Partitioning: The basified solution is extracted with chloroform to separate the tertiary alkaloids.

-

Purification: The chloroform extract is concentrated and subjected to column chromatography on silica gel. Elution with a gradient of chloroform and methanol (e.g., 9:1 to 8:2) yields purified berberine.

-

Crystallization: The purified berberine can be crystallized from ethanol to obtain yellow, needle-like crystals.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector is used.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed.

-

Mobile Phase: A common mobile phase is a mixture of acetonitrile and 0.1% trifluoroacetic acid (TFA) in water, run in an isocratic mode (e.g., 50:50).

-

Flow Rate: A flow rate of 0.8 to 1.0 mL/min is generally used.

-

Detection Wavelength: Berberine is detected at approximately 344-350 nm.

-

Standard Preparation: A stock solution of a berberine standard (e.g., berberine chloride) is prepared in methanol and diluted to create a calibration curve.

-

Sample Preparation: The extracted and purified berberine is dissolved in the mobile phase, filtered, and injected into the HPLC system.

-

Quantification: The concentration of berberine in the sample is determined by comparing its peak area to the calibration curve.

Signaling Pathways Modulated by Berberine

Berberine exerts its diverse pharmacological effects by modulating multiple key signaling pathways. One of the most well-characterized is the AMP-activated protein kinase (AMPK) pathway.

Berberine inhibits complex I of the mitochondrial respiratory chain, leading to a decrease in ATP synthesis and a corresponding increase in the cellular AMP:ATP ratio. This change is sensed by AMPK, which is then phosphorylated and activated by upstream kinases such as LKB1. Activated AMPK, in turn, phosphorylates a multitude of downstream targets to restore cellular energy homeostasis. This includes stimulating catabolic processes like glucose uptake and glycolysis, while inhibiting anabolic processes such as lipogenesis.

The table below summarizes quantitative data on the effect of berberine on AMPK activation from in vitro studies.

| Cell Line | Berberine Concentration (µmol/L) | Duration of Treatment (hours) | Fold Increase in AMPK Phosphorylation (Thr172) | Reference |

| HepG2 Hepatocytes | 20 | 24 | ~2.0 | |

| C2C12 Myotubes | 20 | 24 | ~2.4 | |

| HCT116 Colon Cancer Cells | 15-60 | 24 | Dose-dependent increase | |

| SW480 Colon Cancer Cells | 15-60 | 24 and 48 | Dose-dependent increase |

This compound and the Dihydropyridine Class

General Characteristics of Dihydropyridines

Dihydropyridines are a well-established class of drugs that primarily act as L-type calcium channel blockers. They are widely used in the treatment of hypertension and angina. By blocking the influx of calcium into vascular smooth muscle cells, they induce vasodilation, leading to a reduction in blood pressure.

Conclusion: Two Distinct Molecules with Different Therapeutic Potentials

References

- 1. benchchem.com [benchchem.com]

- 2. Berberine isolation from Coscinium fenestratum : optical, electrochemical, and computational studies - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01769A [pubs.rsc.org]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. florajournal.com [florajournal.com]

An In-depth Technical Guide to In Silico Modeling of Berberine (BBR) Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of Berberine (BBR) interactions, a natural isoquinoline alkaloid with significant therapeutic potential. This document outlines the key signaling pathways modulated by BBR, presents quantitative data on its interactions, details relevant experimental protocols, and provides visualizations of these complex biological processes. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study and development of BBR as a therapeutic agent.

Introduction to Berberine (BBR) and its Therapeutic Potential

Berberine is a bioactive compound extracted from various plants, including those of the Berberis genus. It has a long history of use in traditional medicine and has been investigated for its anti-inflammatory, anti-cancer, and anti-diabetic properties.[1][2][3] BBR exerts its pleiotropic effects by interacting with a multitude of molecular targets, thereby modulating several key signaling pathways. Understanding these interactions at a molecular level is crucial for the rational design of BBR-based therapies. In silico modeling, in conjunction with experimental validation, provides a powerful approach to elucidate the mechanisms of BBR action and to predict its efficacy and potential off-target effects.

Key Signaling Pathways Modulated by Berberine

Berberine's therapeutic effects are attributed to its ability to influence multiple intracellular signaling cascades. The primary pathways affected include the PI3K/Akt, MAPK/JNK, and AMPK signaling pathways.

-

PI3K/Akt Signaling Pathway: This pathway is central to cell survival, proliferation, and metabolism. BBR has been shown to inhibit the PI3K/Akt pathway in various cancer cells, leading to apoptosis and cell cycle arrest.[1][4]

-

MAPK/JNK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK) cascade, are involved in cellular responses to stress, inflammation, and apoptosis. BBR can modulate MAPK signaling, often leading to the induction of apoptosis in cancer cells and the suppression of inflammatory responses.

-

AMPK Signaling Pathway: AMP-activated protein kinase (AMPK) is a key energy sensor that regulates cellular metabolism. BBR is a well-known activator of AMPK, which contributes to its beneficial effects on metabolic disorders such as type 2 diabetes.

The following diagram illustrates the major signaling pathways modulated by Berberine.

Caption: Major signaling pathways modulated by Berberine.

Quantitative Data on Berberine Interactions

The efficacy of BBR is underpinned by its direct or indirect interactions with various protein targets. The following tables summarize key quantitative data from in silico docking studies and in vitro cell-based assays.

Table 1: In Silico Binding Energies of Berberine with Protein Targets

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Associated Disease/Function |

| Phosphoinositide 3-Kinase (PI3K) | Not Specified | -10.60 | Cancer |

| Peroxisome Proliferator-Activated Receptor Gamma (PPARG) | 1I7I | -8.4 | Diabetes, Metabolic Syndrome |

| HIV-CD4 Receptor | Not Specified | -7.6 | HIV/AIDS |

| AdeB Efflux Pump Protein | Not Specified | -7.42 | Bacterial Resistance |

Data sourced from in silico docking studies. A more negative binding energy indicates a stronger predicted interaction.

Table 2: IC50 Values of Berberine in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HCC70 | Triple Negative Breast Cancer | 0.19 |

| BT-20 | Triple Negative Breast Cancer | 0.23 |

| MDA-MB-468 | Triple Negative Breast Cancer | 0.48 |

| SW480 | Colon Cancer | 3.436 |

| MDA-MB-231 | Triple Negative Breast Cancer | 16.7 |

| T47D | Breast Cancer | 25 |

| MCF-7 | Breast Cancer | 25 |

IC50 values represent the concentration of Berberine required to inhibit the growth of 50% of the cells.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of BBR interactions.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Protocol:

-

Ligand and Protein Preparation:

-

Obtain the 3D structure of Berberine from a chemical database like PubChem.

-

Optimize the ligand structure to its lowest energy conformation using computational chemistry software.

-

Retrieve the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, existing ligands, and adding hydrogen atoms. Assign charges and atom types.

-

-

Grid Box Definition:

-

Define a grid box around the active site of the target protein to specify the search space for ligand binding.

-

-

Docking Simulation:

-

Perform the docking analysis using software such as AutoDock. The Lamarckian Genetic Algorithm is commonly used.

-

Set parameters such as population size (e.g., 100 individuals) and the number of generations.

-

-

Analysis of Results:

-

Analyze the docking results to identify the most stable binding poses based on the calculated binding energies.

-

Visualize the interactions to identify key amino acid residues involved in the binding.

-

The following diagram illustrates a typical workflow for a molecular docking study.

Caption: A generalized workflow for in silico molecular docking analysis.

Western blotting is used to detect specific proteins in a sample and to assess their expression levels and post-translational modifications, such as phosphorylation.

Protocol:

-

Cell Lysis:

-

Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-AMPKα, total AMPKα) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

-

Detection and Quantification:

-

Detect the signal using an enhanced chemiluminescence (ECL) reagent.

-

Quantify band intensities using densitometry software.

-

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of Berberine for a specified duration (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO).

-

-

MTT Addition:

-

Add MTT reagent to each well and incubate for a period that allows for the formation of formazan crystals.

-

-

Solubilization and Measurement:

-

Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the control and determine the IC50 value.

-

The following diagram outlines the experimental workflow for assessing Berberine's effect on a specific signaling pathway.

Caption: A typical experimental workflow for investigating Berberine's effect on a signaling pathway.

Conclusion

This technical guide has provided a detailed overview of the in silico modeling of Berberine interactions, supported by quantitative data and experimental protocols. The multifaceted nature of BBR's interactions with various signaling pathways underscores its therapeutic potential. The integration of computational and experimental approaches is paramount for a comprehensive understanding of its mechanism of action and for the advancement of its clinical applications. The information and protocols provided herein are intended to facilitate further research and development in this promising area of pharmacology.

References

- 1. Based on network pharmacology and experimental validation, berberine can inhibit the progression of gastric cancer by modulating oxidative stress - Han - Translational Cancer Research [tcr.amegroups.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Berberine regulates the Notch1/PTEN/PI3K/AKT/mTOR pathway and acts synergistically with 17-AAG and SAHA in SW480 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

BBR3464: A Technical Guide to a Paradigm-Shifting Polynuclear Platinum Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides an in-depth technical overview of BBR3464, a trinuclear platinum(II) complex that emerged as a significant departure from traditional mononuclear platinum-based anticancer drugs like cisplatin. BBR3464 demonstrated remarkable potency, a distinct mechanism of action, and the ability to overcome cisplatin resistance, marking it as a lead compound in the development of next-generation platinum therapeutics. This guide details its discovery, synthesis, mechanism of action, and key preclinical and clinical findings, presenting quantitative data in structured tables and illustrating critical pathways and workflows through diagrams as requested.

Discovery and Rationale

The development of the trinuclear platinum(II) complex BBR3464 in the late 1990s was a deliberate effort to overcome the limitations of existing platinum-based chemotherapies, namely acquired resistance and dose-limiting side effects.[1] The core concept was to create a structurally novel platinum compound that would interact with DNA differently from cisplatin, thereby evading established resistance mechanisms.[2][3] BBR3464, also known as triplatin, is a cationic complex featuring two monofunctional trans-[PtCl(NH₃)₂]⁺ units linked by a central, non-covalent [Pt(NH₃)₂(NH₂(CH₂)₆NH₂)₂]²⁺ moiety.[2][4] This unique structure, with its high positive charge and flexible linker, was designed to form long-range and structurally distinct DNA adducts compared to the intrastrand crosslinks characteristic of cisplatin.

Synthesis of BBR3464

The synthesis of trinuclear platinum complexes like BBR3464 involves a multi-step process. While specific, proprietary details of the original synthesis by Boehringer Mannheim Italia (later Novuspharma S.p.A.) are not fully public, the general principles can be outlined based on published literature on similar compounds. The synthesis generally involves the reaction of precursor platinum compounds with diamine linkers.

Representative Synthetic Protocol:

A generalized approach to synthesizing trinuclear platinum complexes with cis-geometry on the terminal platinum centers has been described and can be adapted to understand the synthesis of BBR3464. The synthesis involves the preparation of the linking ligand followed by its reaction with a platinum precursor.

Step 1: Synthesis of the Ligand The diaminoalkane linker is reacted with a suitable protecting group if necessary.

Step 2: Formation of the Central Platinum Unit The central platinum tetra-amine unit, [trans-Pt(NH₃)₂(NH₂(CH₂)₆NH₂)₂]²⁺, is synthesized by reacting a platinum(II) salt with an excess of the diamine linker and ammonia.

Step 3: Addition of Terminal Platinum Units The terminal monofunctional platinum units, trans-[PtCl(NH₃)₂]⁺, are then coordinated to the central unit. This is typically achieved by reacting the pre-formed central complex with a suitable trans-platinum precursor.

Step 4: Purification and Characterization The final product, BBR3464, is purified using techniques such as recrystallization and characterized by methods including elemental analysis, NMR spectroscopy, and mass spectrometry to confirm its structure and purity.

Mechanism of Action

BBR3464's unique structure dictates a mechanism of action distinct from cisplatin. Its high cationic charge facilitates rapid cellular uptake and electrostatic interactions with the negatively charged phosphate backbone of DNA.

DNA Binding and Adduct Formation

Unlike cisplatin, which primarily forms 1,2-intrastrand crosslinks, BBR3464 forms a variety of DNA adducts, including:

-

Long-range intrastrand crosslinks: Linking two guanine bases separated by several other bases on the same DNA strand.

-

Interstrand crosslinks: Linking guanine bases on opposite DNA strands.

These flexible, long-range adducts cause a less severe distortion of the DNA helix compared to cisplatin adducts. This difference in DNA conformation is believed to be a key reason why BBR3464 can evade recognition and repair by the mismatch repair (MMR) system, a common mechanism of cisplatin resistance.

Cellular Response and Signaling Pathways

The cellular response to BBR3464-induced DNA damage diverges significantly from that of cisplatin.

-

Cell Cycle Arrest: BBR3464 induces a robust and prolonged G2/M phase cell cycle arrest. This is in contrast to cisplatin, which can also induce apoptosis more directly.

-

p53-Independent Apoptosis: A critical feature of BBR3464 is its ability to induce apoptosis independently of the tumor suppressor protein p53. Cisplatin's efficacy is often compromised in tumors with mutated or non-functional p53. BBR3464's p53-independent mechanism, therefore, offers a significant advantage in treating such resistant tumors. The downstream signaling involves the activation of caspases, though the precise upstream signaling from the DNA adducts is still under investigation. A derivative of BBR3464, TriplatinNC, has been shown to induce both intrinsic and extrinsic apoptotic pathways through the activation of caspase-8 and caspase-9.

The proposed signaling pathway for BBR3464 is illustrated in the diagram below.

Quantitative Data

BBR3464 has demonstrated significantly greater potency than cisplatin in a wide range of preclinical models, particularly in cisplatin-resistant cell lines and tumors.

Table 1: In Vitro Cytotoxicity of BBR3464 vs. Cisplatin

| Cell Line | Tumor Type | Resistance Status | BBR3464 IC₅₀ (µM) | Cisplatin IC₅₀ (µM) | Fold-Potency (vs. Cisplatin) |

| A2780 | Ovarian Carcinoma | Sensitive | ~0.02 | ~1.0 | ~50x |

| A2780/cp70 | Ovarian Carcinoma | Cisplatin-Resistant | ~0.03 | ~10.0 | ~333x |

| L1210 | Murine Leukemia | Sensitive | Not specified | Not specified | 30x more cytotoxic |

| L1210/CDDP | Murine Leukemia | Cisplatin-Resistant | Not specified | Not specified | Overcomes resistance |

| Various Melanoma Lines | Melanoma | Cisplatin-Resistant | Not specified | Not specified | At least 20x lower IC50s |

| Various Ovarian Lines | Ovarian Carcinoma | Cisplatin-Resistant | Not specified | Not specified | At least 20x lower IC50s |

Data compiled from multiple sources. Actual values may vary depending on experimental conditions.

Table 2: In Vivo Antitumor Efficacy of BBR3464

| Xenograft Model | Tumor Type | Cisplatin Response | BBR3464 Tumor Weight Inhibition |

| GFX 214 | Gastric Carcinoma | Refractory | >80% |

| LXFA 526 | Lung Adenocarcinoma | Refractory | >80% |

| LXFS 650 | Lung Sarcoma | Refractory | >80% |

| OVXF 899 | Ovarian Carcinoma | Refractory | >80% |

| POVD/DX | Ovarian Carcinoma | Not specified | >80% |

| Three other models | Various | Not specified | >80% in two models |

Data from a study on eight human tumor xenografts.

Experimental Protocols

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds like BBR3464.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of BBR3464 and a vehicle control. Incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of BBR3464 on cell cycle distribution.

Protocol:

-

Cell Treatment: Culture cells and treat with BBR3464 at various concentrations for a defined period.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C.

-

Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the amount of DNA in each cell.

-

Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Human Tumor Xenograft Model

In vivo efficacy of BBR3464 is often evaluated using human tumor xenografts in immunocompromised mice.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into treatment and control groups. Administer BBR3464 (and a vehicle control) via a clinically relevant route (e.g., intravenous or intraperitoneal injection) according to a specified dosing schedule.

-

Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals. Also, monitor the body weight and overall health of the mice as indicators of toxicity.

-

Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

-

Data Analysis: Calculate the tumor growth inhibition for the BBR3464-treated group compared to the control group.

Experimental Workflow

The preclinical development and evaluation of a novel compound like BBR3464 follows a structured workflow, from initial design and synthesis to in vivo testing.

Clinical Development and Future Outlook

BBR3464 entered Phase I and subsequently Phase II clinical trials. While it showed promising activity in some tumor types, such as ovarian cancer, its development was ultimately halted. This was due to a combination of factors, including more severe side effects compared to standard platinum drugs and issues with biostability, which limited the deliverable dose.

Despite its discontinuation in clinical trials, the story of BBR3464 is not one of failure but rather a crucial stepping stone. It provided invaluable proof-of-concept that structurally distinct platinum complexes can overcome clinical resistance to cisplatin. The knowledge gained from the BBR3464 program has paved the way for the development of fourth-generation platinum compounds and novel drug delivery strategies aimed at improving the therapeutic index of polynuclear platinum agents. The legacy of BBR3464 continues to influence the design of new metal-based anticancer drugs.

References

- 1. What happened to BBR3464 and where to from here for multinuclear platinum-based anticancer drugs? - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Differential recognition by the tumor suppressor protein p53 of DNA modified by the novel antitumor trinuclear platinum drug BBR3464 and cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unusual DNA binding modes for metal anticancer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

In Vitro Profile of Bbr 2160 (Berberine): A Technical Overview

Disclaimer: The following technical guide is synthesized from publicly available research on Berberine (BBR) . It is strongly indicated that "Bbr 2160" refers to this well-documented natural alkaloid. This document serves as a comprehensive summary for researchers, scientists, and drug development professionals engaged in preliminary in vitro investigations.

Quantitative Data Summary

The anti-proliferative and cytotoxic effects of Berberine have been evaluated across a range of cancer cell lines. The following tables summarize the key quantitative findings from these in vitro studies.

Table 1: Cytotoxicity of Berberine (BBR) in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Exposure Time (h) | IC50 Value (µM) |

| CT26 | Gastrointestinal Cancer | MTT | 48 | 17.2[1] |

| HT29 | Gastrointestinal Cancer | MTT | 48 | 11.9[1] |

| TMK-1 | Gastrointestinal Cancer | MTT | 48 | 9.7[1] |

| HepG2 | Hepatocellular Carcinoma | MTS | 24, 72 | Dose-dependent decrease in viability[2] |

| Hep3B | Hepatocellular Carcinoma | MTS | 24, 72 | Dose-dependent decrease in viability[2] |

| SNU-182 | Hepatocellular Carcinoma | MTS | 24, 72 | Dose-dependent decrease in viability |

| A2780 | Ovarian Cancer | CCK-8 | 24, 48, 72 | Dose- and time-dependent inhibition |

| SKOV3 | Ovarian Cancer | CCK-8 | 24, 48, 72 | Dose- and time-dependent inhibition |

| MCF-7 | Breast Cancer | Trypan Blue | 24, 48 | Dose-dependent decrease in cell number |

| MDA-MB-231 | Breast Cancer | Trypan Blue | 24, 48 | Dose-dependent decrease in cell number |

| L1210 | Murine Leukemia | Not Specified | Not Specified | 30 times more cytotoxic than Cisplatin |

| L1210/CDDP | Cisplatin-Resistant Murine Leukemia | Not Specified | Not Specified | No cross-resistance (Resistance Index = 0.8) |

Table 2: Effects of Berberine (BBR) on Apoptosis and Cell Cycle Progression

| Cell Line | Apoptotic Effects | Cell Cycle Effects |

| MDA-MB-468 | Sensitizes cells to TRAIL-mediated apoptosis; significant activation of caspase-3 and PARP cleavage. | Not specified. |

| U20S | Induces apoptosis in a dose-dependent manner; increases the Bax/Bcl-2 ratio and activates caspase-3 and PARP cleavage. | Not specified. |

| Huh-7 & HepG2 | Induces apoptosis. | Causes cell cycle arrest at the G1 phase. |

| MCF-7 | Not specified. | Induces G1 phase arrest through the downregulation of CDK2, CDK4, CDK6, Cyclin D1, and Cyclin E. |

| MDA-MB-231 | Induces cleavage of PARP. | Cell cycle alterations observed. |

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the in vitro evaluation of Berberine.

Cell Viability and Cytotoxicity Assays (MTT/MTS/CCK-8)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^6 cells per well and allowed to adhere overnight in a humidified incubator at 37°C and 5% CO2.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Berberine (e.g., 0, 10, 20, 50, 100 µM).

-

Incubation: The plates are incubated for specified time points (e.g., 24, 48, 72 hours).

-

Reagent Addition: After incubation, the respective reagent (MTT, MTS, or CCK-8) is added to each well according to the manufacturer's protocol.

-

Data Acquisition: The absorbance is measured at the appropriate wavelength using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value is determined from the resulting dose-response curve.

Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining

-

Cell Treatment: Cells are treated with varying concentrations of Berberine for a predetermined duration.

-

Cell Harvesting: Post-treatment, both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

-

Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) as per the manufacturer's instructions, typically for 15 minutes at room temperature in the dark.

-

Flow Cytometry: The stained cells are immediately analyzed by flow cytometry. The percentages of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells are quantified.

Cell Cycle Analysis

-

Treatment and Harvesting: Cells are treated with Berberine and harvested as described above.

-

Fixation: The cell pellet is resuspended and fixed in ice-cold 70% ethanol and stored at -20°C overnight to permeabilize the cells.

-

Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide (PI) to stain the cellular DNA.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.

-

Data Analysis: The distribution of cells in the G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

Visualizations: Signaling Pathways and Workflows

Caption: A generalized experimental workflow for the in vitro assessment of Berberine's anti-cancer properties.

Caption: A simplified overview of the signaling pathways involved in Berberine-induced apoptosis.

Caption: The logical relationship illustrating how Berberine induces G1 phase cell cycle arrest.

References

BBR 2160: A Review of its Preclinical Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

BBR 2160 (CAS Number: 118587-22-7) is a calcium entry blocker belonging to the dihydropyridine class of compounds. These agents are known for their utility in the management of cardiovascular conditions, primarily through their action on L-type calcium channels. Early research on this compound indicated its potential as a cardiovascular agent, with studies highlighting its effects on myocardial contractility and action potential duration. Despite this, detailed public documentation regarding its comprehensive safety and toxicity evaluation appears to be limited, suggesting its development may not have progressed to advanced clinical stages.

Pharmacological Profile

Available preclinical data for this compound primarily focuses on its pharmacological activity as a calcium channel blocker.

In Vitro Cardiovascular Effects

Studies on isolated cardiac tissues have provided the main body of evidence for the pharmacological action of this compound.

| Tissue Preparation | Species | Effect | Potency/Concentration |

| Papillary Muscle | Guinea-pig | Decreased contractility, shortening of action potential duration | 10⁻⁷ and 10⁻⁶ M |

| Purkinje Fibers | Sheep | Decreased contractility | 10⁻⁷ and 10⁻⁶ M |

| Aorta (contracted by K⁺) | Rat | Calcium entry blockade | Equiactive with nifedipine, 10 times more potent than amlodipine |

Table 1: Summary of In Vitro Pharmacological Effects of this compound

Safety and Toxicity Profile

A comprehensive safety and toxicity profile for this compound is not publicly available. One study noted that the "acute toxicity in mouse" was investigated for a series of compounds that included this compound; however, specific quantitative data such as LD50 values and detailed methodologies were not provided in the accessible literature. The absence of extensive public data suggests that the compound may have been discontinued in early development.

Experimental Methodologies

Detailed experimental protocols for the safety and toxicity assessment of this compound are not available in the public domain. Below is a generalized workflow for an acute toxicity study, which would be a standard component of preclinical safety assessment for a compound like this compound.

Figure 1: A generalized workflow for conducting an acute toxicity study in rodents.

Signaling Pathways

The primary mechanism of action for dihydropyridine calcium channel blockers, including presumably this compound, is the inhibition of L-type voltage-gated calcium channels.

Methodological & Application

Application Notes and Protocols for Berberine (BBR) in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Berberine (BBR) is a natural isoquinoline alkaloid extracted from various plants, including those of the Berberis species.[1] It has a long history of use in traditional medicine and has garnered significant interest in contemporary research for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] In cancer research, berberine has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis, regulating the cell cycle, and promoting autophagy.[3][4] Its mechanism of action is multifaceted, involving the modulation of numerous key signaling pathways such as PI3K/Akt, MAPK/ERK, and AMPK. These application notes provide detailed protocols for studying the effects of berberine in a cell culture setting.

Mechanism of Action

Berberine exerts its anti-cancer effects through several mechanisms:

-

Induction of Apoptosis: Berberine can induce programmed cell death by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins. This is often confirmed by observing PARP cleavage and using assays like Annexin V staining.

-

Cell Cycle Arrest: It can cause cell cycle arrest at different phases, thereby inhibiting cell proliferation. This is typically analyzed using flow cytometry.

-

Mitochondrial Dysfunction: Berberine can target mitochondria, leading to increased production of reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and the release of cytochrome c, all of which contribute to apoptosis.

-

Modulation of Signaling Pathways: Berberine is known to influence multiple signaling cascades that are crucial for cell survival and proliferation. These include the PI3K/Akt pathway, which is vital for cell survival, and the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of berberine on a given cell line.

Materials:

-

Berberine (BBR)

-

Cell line of interest

-

Complete culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Berberine Treatment:

-

Prepare a stock solution of berberine in DMSO.

-

Prepare serial dilutions of berberine in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is less than 0.1% to avoid solvent toxicity.

-

Remove the medium from the wells and add 100 µL of the berberine-containing medium or control medium (with DMSO vehicle).

-

Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by berberine using flow cytometry.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Cells treated with Berberine as described in the cell viability protocol.

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with various concentrations of berberine for the desired time.

-

-

Cell Harvesting:

-

Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the cells by flow cytometry within one hour of staining.

-

FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 channel.

-

The cell populations can be distinguished as:

-

Viable cells (Annexin V-, PI-)

-

Early apoptotic cells (Annexin V+, PI-)

-

Late apoptotic/necrotic cells (Annexin V+, PI+)

-

Necrotic cells (Annexin V-, PI+)

-

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of berberine on cell cycle distribution.

Materials:

-

Cells treated with Berberine.

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting:

-

Treat cells with berberine as described previously.

-

Harvest cells by trypsinization, wash with PBS, and centrifuge at 300 x g for 5 minutes.

-

-

Fixation:

-

Resuspend the cell pellet in 500 µL of cold PBS.

-

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate at 4°C for at least 2 hours (can be stored for several days).

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the pellet in 500 µL of PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Data Presentation

Table 1: Cytotoxicity of Berberine in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | Effective Concentration (µM) | Effect | Reference |

| MCF7 | Breast Cancer | 48 | >25 | Significant cytotoxic effect | |

| HepG2 | Liver Cancer | 48 | Not specified, but viability suppressed | Suppressed viability | |

| CT26 | Gastrointestinal Cancer | 48 | Not specified, but invasion suppressed by 25% | Decreased invasive ability | |

| HT29 | Gastrointestinal Cancer | 48 | Not specified, but invasion suppressed by 40% | Decreased invasive ability | |

| TMK-1 | Gastrointestinal Cancer | 48 | Not specified, but invasion suppressed by 56% | Decreased invasive ability | |

| MDA-MB-231 | Breast Cancer | 72 | 50 | Increased cleaved PARP |

Table 2: Apoptotic Effects of Berberine

| Cell Line | Cancer Type | Observation | Percentage of Cells | Reference |

| CT26 | Gastrointestinal Cancer | Apoptotic figures | 14% | |

| HT29 | Gastrointestinal Cancer | Apoptotic figures | 17% | |

| TMK1 | Gastrointestinal Cancer | Apoptotic figures | 19% |

Visualizations

Caption: Key signaling pathways modulated by Berberine (BBR).

Caption: Experimental workflow for studying Berberine's effects.

References

Dissolution of BBR 2160 for In Vivo Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

BBR 2160, a compound of interest in various therapeutic areas, presents a significant challenge for in vivo studies due to its limited aqueous solubility. Achieving an appropriate formulation is critical for ensuring accurate dosing, maximizing bioavailability, and obtaining reliable and reproducible experimental results. These application notes provide a comprehensive guide to dissolving and formulating this compound for in vivo research, based on established methods for compounds with similar physicochemical properties, such as Berberine (BBR), which is known for its poor solubility.

Berberine, an isoquinoline alkaloid, is sparingly soluble in methanol and only slightly soluble in ethanol and water. Its salt forms, however, tend to exhibit somewhat higher solubility. The low aqueous solubility and dissolution rate of compounds like BBR contribute to poor intestinal absorption and low bioavailability, which has been reported to be below 1% for oral administration of BBR in rats. To overcome these limitations, various formulation strategies have been developed, including the use of co-solvents, surfactants, and nanoparticle-based delivery systems. This document outlines protocols for preparing solutions and suspensions of this compound suitable for in vivo administration.

Data Presentation: Solubility of Related Compounds

The following table summarizes the solubility of Berberine (BBR) in different media, which can serve as a starting point for developing formulations for this compound.

| Solvent/Vehicle | Concentration/pH | Solubility | Reference |

| Water | pH 7.0 | Slightly Soluble | [1] |

| Ethanol | - | Slightly Soluble | [1] |

| Methanol | - | Sparingly Soluble | [1] |

| 0.1 M HCl | pH 1.0 | Lower than in water or PBS | [2] |

| Phosphate Buffer | pH 6.8 | 3.984 ± 0.42 mM | [3] |

| Phosphate Buffer | pH 7.2 | 4.127 ± 0.27 mM |

Experimental Protocols

Protocol 1: Preparation of a this compound Suspension for Oral Gavage

This protocol is suitable for administering this compound as a uniform suspension, a common method for water-insoluble compounds in preclinical studies.

Materials:

-

This compound powder

-

Vehicle (e.g., 0.5% w/v Carboxymethylcellulose (CMC) in deionized water)

-

Mortar and pestle or homogenizer

-

Weighing scale

-

Spatula

-

Stir plate and magnetic stir bar

-

Volumetric flasks and graduated cylinders

-

Oral gavage needles

Procedure:

-

Calculate the required amount of this compound and vehicle based on the desired final concentration and the total volume needed for the study.

-

Weigh the this compound powder accurately using an analytical balance.

-

Triturate the this compound powder in a mortar with a pestle to reduce particle size and improve suspension homogeneity.

-

Prepare the 0.5% CMC vehicle:

-

Heat a portion of the deionized water to approximately 60°C.

-

Slowly add the CMC powder to the heated water while stirring vigorously to prevent clumping.

-

Once the CMC is dispersed, add the remaining volume of room temperature deionized water and continue stirring until a clear solution is formed.

-

Allow the solution to cool to room temperature.

-

-

Formulate the suspension:

-

Gradually add a small amount of the 0.5% CMC vehicle to the triturated this compound powder in the mortar and mix to form a smooth paste.

-

Continue to add the vehicle in small increments, mixing thoroughly after each addition, until the desired final volume is reached.

-

Alternatively, for larger volumes, transfer the initial paste to a beaker containing the rest of the vehicle and stir continuously using a magnetic stir plate for at least 30 minutes.

-

-

Ensure homogeneity: Visually inspect the suspension for any clumps or uneven distribution. If necessary, use a homogenizer to ensure a uniform particle size.

-

Administer immediately after preparation. If storage is necessary, store at 2-8°C and re-suspend thoroughly before each use.

Protocol 2: Solubilization of this compound using a Co-solvent System for Injection

This protocol is intended for preparing a solution of this compound for parenteral administration, where complete dissolution is required. The selection of co-solvents should be guided by tolerability in the chosen animal model.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 400 (PEG400)

-

Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sterile syringe filters (0.22 µm)

Procedure:

-

Determine the target concentration of this compound for injection.

-

Weigh the required amount of this compound powder into a sterile vial.

-

Add a minimal amount of DMSO to the vial to dissolve the this compound powder completely. Vortex thoroughly. Note: The final concentration of DMSO should be kept to a minimum, typically below 10% of the total injection volume, to avoid toxicity.

-

Add PEG400 to the DMSO solution and vortex until the solution is clear and homogenous. A common ratio for a co-solvent system is 10% DMSO, 40% PEG400, and 50% saline.

-

Slowly add the saline or PBS to the mixture while vortexing to bring the solution to the final desired volume. Observe for any precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the proportion of co-solvents).

-

Sterile filter the final solution using a 0.22 µm syringe filter into a sterile vial.

-

Visually inspect the final solution for any particulates before administration.

-

Administer the solution immediately or store under appropriate conditions if stability data is available.

Mandatory Visualizations

References

Application Notes and Protocols for the Quantification of Berberine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berberine is a quaternary ammonium salt from the protoberberine group of isoquinoline alkaloids, predominantly found in the roots, rhizomes, and stem bark of various plants such as Berberis species. It has a long history of use in traditional medicine and is under investigation for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and blood sugar-regulating properties.[1][2] Accurate and sensitive quantification of berberine in biological matrices is essential for pharmacokinetic, toxicokinetic, and clinical studies.

These application notes provide detailed methodologies for the quantification of berberine in biological samples, primarily plasma and serum, using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

The choice of analytical method for berberine quantification depends on the required sensitivity, selectivity, and the nature of the biological matrix.

-

HPLC-UV: A robust and cost-effective method suitable for the analysis of berberine in samples where concentrations are expected to be in the higher ng/mL to µg/mL range.[3][4]

-

LC-MS/MS: A highly sensitive and selective method ideal for detecting low concentrations of berberine (pg/mL to ng/mL) in complex biological fluids, making it the preferred method for pharmacokinetic studies.[1]

Experimental Protocols

Protocol 1: Quantification of Berberine in Human Plasma by LC-MS/MS

This protocol describes a highly sensitive method for the determination of berberine in human plasma using LC-MS/MS with a low limit of quantification.

1. Materials and Reagents

-

Berberine hydrochloride (Reference Standard)

-

Berberine-d6 (Internal Standard, IS)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Drug-free human plasma

2. Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare primary stock solutions of berberine and berberine-d6 in methanol.

-

Working Standard Solutions: Serially dilute the berberine stock solution with methanol to prepare working standards at desired concentrations.

-

Calibration Standards and QC Samples: Spike appropriate volumes of the working standard solutions into drug-free human plasma to obtain calibration standards (e.g., 1, 2, 5, 10, 20, 50 pg/mL) and QC samples at low, medium, and high concentrations.

3. Sample Preparation (Protein Precipitation)

-

Aliquot 300 µL of thawed plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (e.g., 0.5 ng/mL berberine-d6).

-

Add 600 µL of cold acetonitrile (or methanol) containing the internal standard to precipitate proteins.

-

Vortex the mixture for 3 minutes.

-

Centrifuge at 14,000 rpm for 5 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40-60°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex and centrifuge the reconstituted sample.

-

Inject the supernatant into the LC-MS/MS system.

4. LC-MS/MS Conditions

| Parameter | Recommended Conditions |

| HPLC System | Agilent 1290 Infinity II UHPLC System or equivalent |

| Analytical Column | Kinetex C18 (2.1 mm × 50 mm, 1.7 µm) |

| Mobile Phase | A: 10 mM ammonium formate/0.1% formic acid in water, B: Acetonitrile (50:50, v/v) |

| Flow Rate | 0.25 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Mass Spectrometer | AB SCIEX TRIPLE QUAD™ 5500 or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Berberine: m/z 336.1 → 320.0, Berberine-d6 (IS): m/z 342.2 → 294.3 |

5. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of berberine to the internal standard against the nominal concentration of the calibration standards.

-

Determine the concentration of berberine in the QC and unknown samples from the calibration curve using a weighted (1/x²) linear regression.

Protocol 2: Quantification of Berberine in Herbal Extracts by HPLC-UV

This protocol is suitable for the quantification of berberine in raw plant materials and extracts.

1. Materials and Reagents

-

Berberine hydrochloride (Reference Standard)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA) (HPLC grade)

-

Ultrapure water

2. Standard Solution Preparation

-

Standard Stock Solution (0.5 mg/mL): Accurately weigh and dissolve berberine in methanol.

-

Working Standard Solutions: Further dilute the stock solution with the mobile phase to prepare a series of concentrations for the calibration curve (e.g., 0.2 - 150 µg/mL).

3. Sample Preparation (Herbal Extract)

-

Accurately weigh the powdered plant material.

-

Perform extraction with a suitable solvent (e.g., methanol) using techniques like sonication or maceration.

-

Filter the extract through a 0.45 µm syringe filter.

-

Dilute the filtered extract with the mobile phase to a concentration within the calibration range.

-

Inject the diluted sample into the HPLC system.

4. HPLC-UV Conditions

| Parameter | Recommended Conditions |

| HPLC System | Standard HPLC system with a UV-Vis or PDA detector |

| Analytical Column | C18 column (e.g., 250 x 4.6mm, 5µm) |

| Mobile Phase | 0.1% Trifluoroacetic acid in Water : Acetonitrile (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 346 nm or 350 nm |

5. Data Analysis

-

Generate a calibration curve by plotting the peak area of berberine against the concentration of the standard solutions.

-

Calculate the concentration of berberine in the samples based on the standard curve.

Quantitative Data Summary

The following tables summarize the validation parameters for the analytical methods described.

Table 1: LC-MS/MS Method Validation Data

| Parameter | Result | Reference |

| Linearity Range | 1 - 50 pg/mL | |

| 0.020 - 3.0 ng/mL | ||

| 0.5 - 100 ng/mL | ||

| 0.1 - 40 ng/mL | ||

| Lower Limit of Quantification (LLOQ) | 1 pg/mL | |

| 0.020 ng/mL | ||

| 0.5 ng/mL | ||

| Intra-day Precision (%RSD) | < 6.7% | |

| < 12.33% | ||

| Inter-day Precision (%RSD) | < 7.7% | |

| < 12.33% | ||

| Accuracy (Relative Error) | Within ±15% | General FDA guidance |

| Recovery | 78.3% (Plasma) |

Table 2: HPLC-UV Method Validation Data

| Parameter | Result | Reference |

| Linearity Range | 16.38 - 30.42 µg/mL | |

| 0.2 - 150 µg/mL | ||

| Correlation Coefficient (r²) | 0.9942 | |

| >0.999 | ||

| Limit of Detection (LOD) | 1 ng on column | |

| Limit of Quantification (LOQ) | 2 ng on column | |

| Precision (%RSD) | < 2% | General ICH guidance |

| Accuracy (% Recovery) | 98 - 102% | General ICH guidance |

Visualizations

Signaling Pathways of Berberine

Berberine exerts its pharmacological effects by modulating various signaling pathways.

Caption: Key signaling pathways modulated by Berberine.

Experimental Workflows

The following diagrams illustrate the key experimental workflows described in the protocols.

Caption: Protein Precipitation Workflow for Plasma Samples.

Caption: Sample Preparation Workflow for Herbal Extracts.

References

- 1. benchchem.com [benchchem.com]